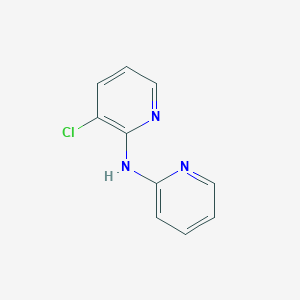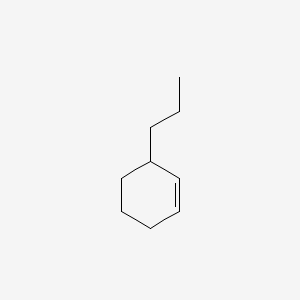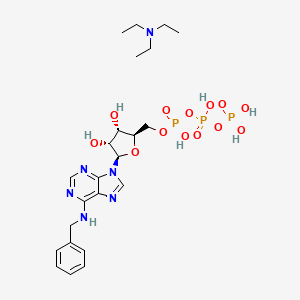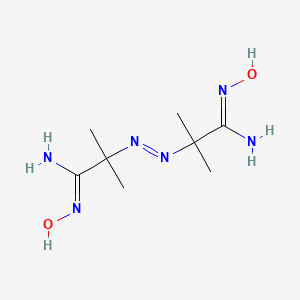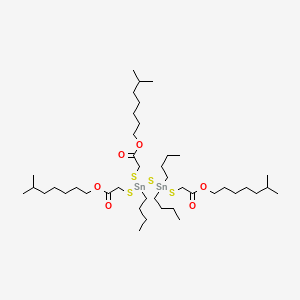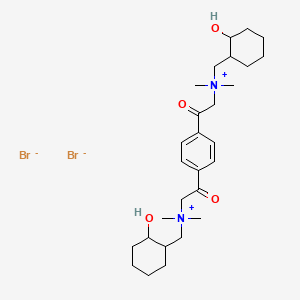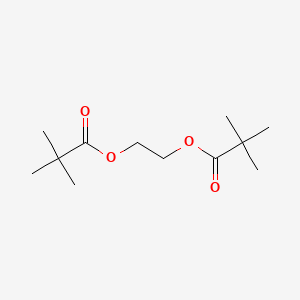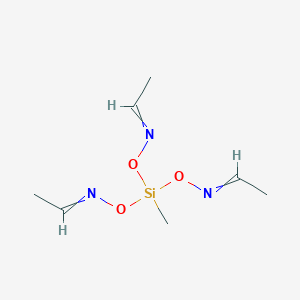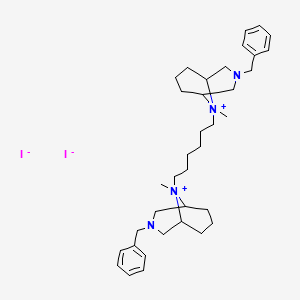
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-hexamethylenebis(3-benzyl-9-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-hexamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction is carried out in methanol in the presence of triethylamine, resulting in the formation of 6-hydroxy-6-methyl-3-azabicyclo(3.3.1)nonane-1-carboxylates as mixtures of stereoisomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization and condensation reactions, to achieve the desired bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly occurs at the nitrogen atom or the benzyl group, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications.
Scientific Research Applications
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:
Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for strong binding interactions, which can modulate the activity of the target molecule. For example, the oxidation of alcohols by ABNO involves the formation of a stable nitroxyl radical, which facilitates the transfer of oxygen atoms to the substrate .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A stable nitroxyl radical used as a catalyst for oxidation reactions.
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: A related compound with a similar bicyclic structure, used in organic synthesis.
9-Borabicyclo(3.3.1)nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
Uniqueness
The uniqueness of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives lies in their dual functionality, combining the reactivity of the azabicyclo framework with the versatility of the benzyl and iodine substituents. This makes them valuable intermediates in organic synthesis and potential candidates for drug development.
Properties
CAS No. |
17747-53-4 |
|---|---|
Molecular Formula |
C36H56I2N4 |
Molecular Weight |
798.7 g/mol |
IUPAC Name |
3-benzyl-9-[6-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)hexyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C36H56N4.2HI/c1-39(33-19-13-20-34(39)28-37(27-33)25-31-15-7-5-8-16-31)23-11-3-4-12-24-40(2)35-21-14-22-36(40)30-38(29-35)26-32-17-9-6-10-18-32;;/h5-10,15-18,33-36H,3-4,11-14,19-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
GMZIRHOBDNYARW-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


